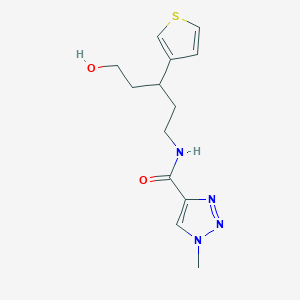

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative featuring a thiophene substituent and a hydroxy-functionalized pentyl chain. Its structural uniqueness lies in the combination of a 1,2,3-triazole core, a methyl group at the 1-position, and a thiophene-3-yl moiety embedded in a hydroxyalkyl chain. Safety guidelines for handling this compound emphasize precautions against heat and ignition sources (P210), alongside recommendations for professional use (P201, P202) .

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-17-8-12(15-16-17)13(19)14-5-2-10(3-6-18)11-4-7-20-9-11/h4,7-10,18H,2-3,5-6H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZOSJYRIVBLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

Hydroxylation: The hydroxyl group can be introduced via selective oxidation of a precursor compound.

Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki-Miyaura coupling to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Biological Activities

The pharmacological applications of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be categorized into several key areas:

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. Research indicates that derivatives of triazoles exhibit significant activity against various cancer cell lines. For instance:

- Mechanism of Action : Triazoles can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

- Case Study : A study found that triazole derivatives demonstrated potent antitumor activity against breast cancer cell lines (MDA-MB-231) with effective IC50 values, indicating their potential as anticancer agents .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial effects. They can act against a broad spectrum of pathogens:

- In vitro Studies : Compounds similar to this compound have shown efficacy against bacteria and fungi, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are significant in treating conditions like arthritis and other inflammatory diseases:

- Mechanism : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthetic Pathways : The unique structure allows for modifications that lead to the development of new derivatives with enhanced biological activities.

Data Table: Biological Activities of Triazole Derivatives

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole carboxamides are a well-studied class of compounds with diverse biological activities. Below, we compare N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide with analogous derivatives from recent literature.

Structural and Functional Group Analysis

| Compound Name | Key Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | Thiophen-3-yl, hydroxy-pentyl chain | C₁₄H₂₀N₄O₂S | Hydrophilic hydroxy group; thiophene enhances π-electron density. |

| 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) | Ethyl, 2-fluorophenyl, quinolin-2-yl | C₂₀H₁₇FN₄O | Fluorine improves metabolic stability; quinoline enables intercalation. |

| 1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) | Isopropyl, 2-fluorophenyl, quinolin-2-yl | C₂₁H₁₉FN₄O | Bulkier isopropyl group may hinder enzyme binding. |

| 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) | Methyl, o-tolyl, naphthalen-2-yl | C₂₁H₁₈N₄O | Naphthalene increases hydrophobicity; o-tolyl enhances steric effects. |

| N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) | Bromo, o-tolyl, 6-bromoquinolin-2-yl | C₂₁H₁₇BrN₄O | Bromine substituent may enhance halogen bonding in target interactions. |

Key Observations :

- Thiophene vs. Aromatic Rings: The thiophene group in the target compound provides distinct electronic properties compared to fluorophenyl or quinoline substituents in compounds 3o–3r. Thiophene’s sulfur atom may facilitate interactions with metal ions or cysteine residues in enzymes .

- Biological Implications : Fluorine (3o, 3p) and bromine (3r) substituents are associated with enhanced metabolic stability and target affinity, whereas the hydroxy group in the target compound may limit membrane permeability despite improving solubility .

Crystallographic and Computational Studies

- Computational Modeling : The hydroxy group in the target compound may participate in intramolecular hydrogen bonding, a feature absent in compounds like 3o–3r, which rely on halogen or π-π interactions .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H19N3O3S2

Molecular Weight : 329.43 g/mol

The compound features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a triazole moiety. This structural diversity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to these targets, modulating their activity. For example, the sulfonamide group can inhibit enzyme functions by interacting with active sites, while the thiophene and triazole rings may enhance binding affinity and specificity .

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. Specifically:

- Compound 9 showed IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer), outperforming standard drugs like doxorubicin and 5-fluorouracil .

The mechanism behind these effects often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds targeting TS have been shown to induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have exhibited good inhibition against Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug discovery:

- Thymidylate Synthase Inhibitors : Research indicates that compounds incorporating triazole structures can effectively inhibit TS, leading to reduced proliferation in cancer cell lines .

- Antimicrobial Screening : A study demonstrated that specific derivatives showed promising results against common bacterial pathogens, suggesting their potential use in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.